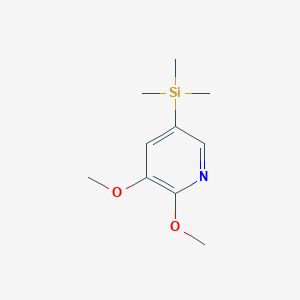

2,3-Dimethoxy-5-(trimethylsilyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5,6-dimethoxypyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2Si/c1-12-9-6-8(14(3,4)5)7-11-10(9)13-2/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUSKULIVGDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673839 | |

| Record name | 2,3-Dimethoxy-5-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-75-5 | |

| Record name | 2,3-Dimethoxy-5-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine

Introduction

Pyridine and its derivatives are fundamental scaffolds in the landscape of modern medicinal chemistry and drug discovery. Their presence in a vast array of pharmaceuticals underscores their importance as privileged structures. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Among the myriad of substituted pyridines, 2,3-Dimethoxy-5-(trimethylsilyl)pyridine stands out as a versatile intermediate, particularly in the synthesis of complex molecular architectures. The methoxy groups modulate the electronic properties of the pyridine ring, while the trimethylsilyl (TMS) moiety serves as a valuable synthetic handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive, in-depth technical overview of a reliable and reproducible synthetic pathway to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: Overcoming Regiochemical Challenges

A primary consideration in the synthesis of polysubstituted pyridines is the control of regioselectivity. The initial, intuitive approach for the synthesis of this compound might involve a directed ortho-metalation (DoM) of 2,3-dimethoxypyridine, followed by quenching with an electrophilic silicon source such as trimethylsilyl chloride. The methoxy groups at the 2- and 3-positions are indeed directing groups for metalation. However, experimental evidence has shown that the lithiation of 2,3-dimethoxypyridine with n-butyllithium (n-BuLi) preferentially occurs at the 4-position, directed by the synergistic effect of the two methoxy groups. This regiochemical outcome necessitates an alternative and more controlled synthetic strategy.

The pathway detailed in this guide circumvents this regioselectivity issue by employing a two-step sequence. The core of this strategy is the pre-functionalization of the pyridine ring at the 5-position with a bromine atom. This bromine atom then serves as a precursor to the desired trimethylsilyl group via a halogen-metal exchange reaction. This approach offers superior control over the final product's constitution.

Visualizing the Synthetic Workflow

The overall synthetic transformation can be visualized as a two-stage process, beginning with the synthesis of a key intermediate, 5-bromo-2,3-dimethoxypyridine, followed by its conversion to the final product.

Figure 1: A schematic representation of the two-stage synthesis pathway for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. Anhydrous solvents and inert atmosphere conditions are critical for the success of the halogen-metal exchange and silylation step.

Part 1: Synthesis of 5-Bromo-2,3-dimethoxypyridine

This initial stage focuses on the preparation of the key bromo-substituted pyridine intermediate.

Step 1.1: Bromination of 2,3-Dihydroxypyridine

-

To a solution of 2,3-dihydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature with stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid, 5-bromo-2,3-dihydroxypyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 1.2: Methylation of 5-Bromo-2,3-dihydroxypyridine

-

To a suspension of 5-bromo-2,3-dihydroxypyridine (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add methyl iodide (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 5-bromo-2,3-dimethoxypyridine.

Part 2: Synthesis of this compound via Halogen-Metal Exchange

This final stage involves the conversion of the bromo-intermediate to the desired trimethylsilylated product. This reaction is highly sensitive to moisture and air.

Step 2.1: Halogen-Metal Exchange and Silylation

-

To a solution of 5-bromo-2,3-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, typically a 1.6 M solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. A color change is typically observed, indicating the formation of the aryllithium species.[2]

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (TMSCl, 1.2 eq), freshly distilled, dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound as the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Stage 1: Bromination & Methylation | Stage 2: Silylation |

| Starting Material | 2,3-Dihydroxypyridine | 5-Bromo-2,3-dimethoxypyridine |

| Key Reagents | Bromine, Methyl Iodide, K₂CO₃ | n-Butyllithium, Trimethylsilyl Chloride |

| Solvent | Acetic Acid, DMF | Anhydrous THF |

| Reaction Temperature | Room Temperature (Bromination), 0 °C to RT (Methylation) | -78 °C to Room Temperature |

| Typical Yield | 60-70% (overall for two steps) | 75-85% |

| Purification Method | Column Chromatography | Column Chromatography or Vacuum Distillation |

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount to the success of this synthesis.

-

Choice of Brominating Agent: Bromine in acetic acid is a classic and effective method for the electrophilic bromination of activated aromatic rings like dihydroxypyridines.

-

Methylation Conditions: The use of a strong base like potassium carbonate and a polar aprotic solvent like DMF facilitates the Williamson ether synthesis for the methylation of the hydroxyl groups. Methyl iodide is a reactive and readily available methylating agent.

-

Halogen-Metal Exchange: n-Butyllithium is a strong base and an excellent reagent for halogen-metal exchange with aryl bromides. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate.[2]

-

Silylating Agent: Trimethylsilyl chloride is a highly reactive and cost-effective electrophile for introducing the TMS group.

-

Solvent Choice: Anhydrous THF is the solvent of choice for the halogen-metal exchange as it is aprotic, polar enough to solvate the organolithium intermediate, and has a low freezing point.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By strategically employing a bromo-intermediate, the challenge of regioselectivity in the functionalization of the 2,3-dimethoxypyridine scaffold is effectively overcome. The protocols and insights provided herein are intended to empower researchers in the field of drug discovery and development with a practical and reproducible method for accessing this valuable synthetic building block.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available from: [Link]

-

Wikipedia. Metal–halogen exchange. Available from: [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. 2019;24(15):2770. Available from: [Link]

Sources

An In-Depth Technical Guide to 2,3-Dimethoxy-5-(trimethylsilyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine, a specialized heterocyclic building block. Due to the limited availability of direct experimental data for this compound, this document leverages established principles of physical organic chemistry and draws upon data from analogous structures to present a detailed overview of its predicted physicochemical properties, spectroscopic characteristics, and chemical behavior. The guide is intended for researchers, scientists, and drug development professionals who may utilize this molecule in synthetic chemistry and medicinal research. We will explore its structural attributes, propose a viable synthetic pathway, discuss its stability and reactivity, and contextualize its potential within the broader field of drug discovery.

Introduction and Structural Elucidation

This compound (CAS Number: 1131335-75-5) is a polysubstituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to act as a hydrogen bond acceptor and engage in various receptor interactions.[1][2][3] The subject molecule is functionalized with two electron-donating methoxy groups at the 2- and 3-positions and a sterically bulky, lipophilic trimethylsilyl (TMS) group at the 5-position.

The combination of these substituents imparts a unique electronic and steric profile. The methoxy groups increase the electron density of the aromatic ring, potentially influencing its reactivity in electrophilic substitution, while the TMS group offers a versatile handle for further chemical transformations, such as cross-coupling reactions, or can serve to enhance solubility in organic solvents.[4][5] It is important to note that while this compound is commercially available, suppliers often do not provide detailed analytical data, necessitating a predictive approach to its characterization.

Molecular Structure:

Predicted Physicochemical Properties

The properties of this compound are largely dictated by its constituent functional groups. By referencing the known properties of the parent compound, 2,3-dimethoxypyridine, we can infer the influence of the added trimethylsilyl group.

| Property | Predicted Value / Observation | Rationale & References |

| CAS Number | 1131335-75-5 | [1] |

| Molecular Formula | C₁₀H₁₇NO₂Si | - |

| Molecular Weight | 211.33 g/mol | - |

| Physical Form | Solid | Inferred from supplier information.[1] |

| Boiling Point | > 200 °C (at atm. pressure) | The boiling point of 2,3-dimethoxypyridine is 98-100 °C at 16 mmHg.[6][7] The addition of the bulky, non-polar TMS group significantly increases the molecular weight and van der Waals forces, which is expected to substantially elevate the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, Hexanes). Insoluble in water. | The molecule possesses both polar (methoxy, pyridine nitrogen) and significant non-polar (trimethylsilyl, aromatic ring) character. The large, lipophilic TMS group is expected to confer high solubility in organic media.[4] |

| Stability | Thermally stable under inert atmosphere. Sensitive to strong acids, bases, and fluoride ions. | The C(sp²)-Si bond is generally robust but can be cleaved under specific conditions. Fluoride sources (e.g., TBAF) are particularly effective at cleaving silicon-carbon bonds.[8] Organosilicon compounds are typically stable but should be stored under inert gas to prevent slow hydrolysis of the silyl group if moisture is present.[9] |

Predicted Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, a robust prediction can be made based on established NMR chemical shift principles.[10][11]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

-

δ ~8.0-8.2 ppm (s, 1H): This signal corresponds to the proton at the C6 position of the pyridine ring. It is deshielded by the adjacent electronegative nitrogen atom and appears as a singlet due to the absence of ortho- or meta-proton coupling.

-

δ ~7.2-7.4 ppm (s, 1H): This signal is assigned to the proton at the C4 position. It is shielded relative to the C6 proton and also appears as a singlet.

-

δ ~3.9-4.1 ppm (s, 3H): One of the methoxy (-OCH₃) groups.

-

δ ~3.8-4.0 ppm (s, 3H): The second methoxy (-OCH₃) group. The precise shifts of the two methoxy groups may vary slightly.

-

δ ~0.2-0.3 ppm (s, 9H): This characteristic upfield signal corresponds to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. Signals for TMS groups typically appear close to 0 ppm.[12]

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

-

δ ~155-160 ppm: Quaternary carbon at C2, attached to a methoxy group and adjacent to nitrogen.

-

δ ~145-150 ppm: Quaternary carbon at C3, attached to a methoxy group.

-

δ ~140-145 ppm: CH carbon at C6.

-

δ ~135-140 ppm: CH carbon at C4.

-

δ ~125-130 ppm: Quaternary carbon at C5, bearing the trimethylsilyl group.

-

δ ~55-60 ppm: The two methoxy (-OCH₃) carbons.

-

δ ~ -1.0 to 0.0 ppm: The three equivalent methyl carbons of the trimethylsilyl group.

Synthesis and Reactivity

Proposed Synthetic Protocol

A viable synthetic route to this compound involves the halogen-metal exchange of a suitable halopyridine precursor followed by quenching with an electrophilic silicon source. The synthesis of silyl-pyridines from their bromo- or iodo-counterparts is a well-established method.[13]

Objective: To synthesize this compound from 5-Bromo-2,3-dimethoxypyridine.

Materials:

-

5-Bromo-2,3-dimethoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon.

-

Initial Solution: 5-Bromo-2,3-dimethoxypyridine (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is critical to prevent side reactions and ensure the stability of the lithiated pyridine intermediate.

-

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Causality: A slight excess of n-BuLi ensures complete conversion of the starting material. The formation of the lithiated species is typically rapid at this temperature.

-

-

Silylation: Trimethylsilyl chloride (1.2 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature over 2 hours.

-

Causality: The highly reactive lithiated pyridine acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl to form the desired C-Si bond.

-

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated NaHCO₃ solution, then brine, and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

-

Self-Validation: Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with the predicted values.

-

Chemical Reactivity

-

Pyridine Nitrogen: The lone pair on the nitrogen atom makes the molecule basic and allows it to act as a ligand for metal centers.

-

Trimethylsilyl Group: The C-Si bond is the most versatile site for further functionalization. It can undergo ipso-substitution, where the TMS group is replaced by other functionalities. For example, it can be converted to a bromo, iodo, or boronic ester group, which are precursors for Suzuki, Stille, and other cross-coupling reactions.[5] This makes the molecule a valuable intermediate for building more complex structures.

-

Aromatic Ring: The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, although the steric bulk of the substituents will heavily influence the regioselectivity of such reactions.

Applications in Research and Drug Development

The pyridine core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to participate in hydrogen bonding with biological targets like enzymes and receptors.[14][15][16] this compound serves as a highly functionalized building block for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The TMS group can be readily converted into a boronic ester, facilitating high-throughput library synthesis via Suzuki coupling to introduce a wide range of aryl or heteroaryl substituents at the 5-position.

-

Modulation of Physicochemical Properties: The TMS group itself is lipophilic, which can be used to modulate the overall solubility and pharmacokinetic profile of a lead compound.[4]

-

Bioisosteric Replacement: The dimethoxypyridine core can serve as a bioisostere for other aromatic systems, such as dimethoxyphenyl or catechol moieties, in efforts to optimize drug-receptor interactions or improve metabolic stability.

Caption: Proposed synthetic pathway for this compound.

Safety and Handling

As specific toxicity data is unavailable, standard laboratory precautions for handling novel chemical compounds should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust (if solid) or vapors and prevent contact with skin and eyes.

-

Analog Data: The parent compound, 2,3-dimethoxypyridine, is classified as a skin, eye, and respiratory irritant.[7][17] It is prudent to assume similar hazards for the silylated derivative.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a promising, albeit under-characterized, building block for synthetic and medicinal chemistry. While a lack of direct experimental data necessitates a predictive approach, its structural features suggest a profile of good solubility in organic solvents, thermal stability, and versatile reactivity centered on the C-Si bond. Its potential as a precursor for complex, biologically active molecules is significant, leveraging the privileged nature of the pyridine scaffold. The proposed synthetic protocol provides a reliable and scalable method for its preparation, enabling further investigation and application by the scientific community.

References

- Kleinpeter, E., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling. [URL: https://pubs.acs.org/doi/abs/10.1021/ci00029a007]

- Khan, S., et al. "Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review." Critical Reviews in Analytical Chemistry, 2022. [URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2022.2089839]

- Abu-Taweel, G. M., et al. "Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review." PubMed, 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35724248/]

- NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Pyridine Derivatives in Modern Drug Discovery." PharmaChem, 2026. [URL: https://www.pharmachem.

- Stenutz, R. "NMR chemical shift prediction of pyridines." Stenutz. [URL: https://www.stenutz.eu/conf/nmr_pyridine.php]

- Semantic Scholar. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Semantic Scholar. [URL: https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/a91a91e56b85d39352e8250616b6c16709841f3e]

- Sarchem Labs. "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis." Sarchem Labs. [URL: https://www.sarchemlabs.com/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis/]

- Altaf, A. A., et al. "A Review on the Medicinal Importance of Pyridine Derivatives." ResearchGate, 2015. [URL: https://www.researchgate.

- Coletta, F., Gambaro, A., & Rigatti, G. "Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring." Spectroscopy Letters, 1976. [URL: https://sci-hub.se/10.1080/00387017608062741]

- ChemWhat. "2,3-Dimethoxypyridine CAS#: 52605-97-7." ChemWhat. [URL: https://www.chemwhat.com/23-dimethoxypyridine-cas-52605-97-7]

- Fisher Scientific. "The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis." Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/technical-articles/the-chemistry-of-silicon.html]

- PubChem. "2,3-Dimethoxypyridine." PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4657809]

- Denmark, S. E., & Smith, R. C. "Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations." Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol802559y]

- Fisher Scientific. "A Review of Organosilanes in Organic Chemistry." Fisher Scientific. [URL: https://www.acros.com/etc/medialib/docs/brochures/Organosilanes_Brochure.pdf]

- Bull, J. A., et al. "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines." Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr400329t]

- University of Lucknow. "Organosilicon Compounds." University of Lucknow, 2020. [URL: https://www.lkouniv.ac.in/site/writereaddata/siteContent/202004061803253632mahendra_singh_Organosilicon_Compounds.pdf]

- Thermo Fisher Scientific. "2,3-Dimethoxypyridine 1 g." Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Novotný, J., et al. "Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines." Inorganic Chemistry, 2017. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.7b01962]

- Wikipedia. "Trimethylsilyl group." Wikipedia. [URL: https://en.wikipedia.org/wiki/Trimethylsilyl_group]

- TUM. "Synthesis, properties, and structure of poly(silyl)pyridines." Technical University of Munich, 1998.

- Wikipedia. "Organosilicon chemistry." Wikipedia. [URL: https://en.wikipedia.org/wiki/Organosilicon_chemistry]

- ZM Silane. "Organosilane Compounds." ZM Silane, 2024. [URL: https://www.zmsilane.

- Sci-Hub. "REGIOSELECTIVE SYNTHESIS OF 4‐(2‐OXOALKYL)PYRIDINES VIA 1,4‐DIHYDROPYRIDINE DERIVATIVES USING SILYL ENOL ETHERS AND PYRIDINIUM SALTS." Sci-Hub. [URL: https://sci-hub.se/10.1002/chin.198440112]

- ResearchGate. "Migration of trimethylsilyl group in the reaction of sodium bis(trimethylsilyl)amide with bromobenzene." ResearchGate. [URL: https://www.researchgate.net/publication/233075677_Migration_of_trimethylsilyl_group_in_the_reaction_of_sodium_bistrimethylsilylamide_with_bromobenzene]

- Sigma-Aldrich. "2,6-Dimethoxypyridine 98%." Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d137006]

- Larson, G. L. "Some Aspects of the Chemistry of Alkynylsilanes." Thieme Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5458514/]

- SCI. "Recent Advances in Organosilicon Chemistry." SCI. [URL: https://www.soci.org/chemistry-and-industry/-/media/files/special-interest-groups/young-chemists-panel/2012/recent-advances-in-organosilicon-chemistry.pdf]

- Labsolu. "2,3-Dimethoxypyridine." Labsolu. [URL: https://labsolu.ca/products/23-dimethoxypyridine]

- Organic Chemistry Portal. "Pyridine synthesis." Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyridine-synthesis.shtm]

- ResearchGate. "Silylation of pyridine-containing drugs." ResearchGate. [URL: https://www.researchgate.net/figure/Silylation-of-pyridine-containing-drugs_fig1_372898953]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. chemwhat.com [chemwhat.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR chemical shift prediction of pyridines [stenutz.eu]

- 12. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 13. portal.fis.tum.de [portal.fis.tum.de]

- 14. nbinno.com [nbinno.com]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dimethoxy-5-(trimethylsilyl)pyridine

CAS Number: 1131335-75-5

Abstract: This technical guide provides a comprehensive overview of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine, a specialized heterocyclic building block for chemical synthesis. While detailed literature on this specific compound is not extensively available, this guide consolidates available data and provides expert insights into its physicochemical properties, a probable synthetic route with mechanistic considerations, and its potential applications in medicinal chemistry and materials science. The strategic placement of the dimethoxy substituents and the versatile trimethylsilyl group makes this molecule a valuable intermediate for the synthesis of complex, multi-substituted pyridine derivatives. This document is intended for researchers, chemists, and professionals in drug discovery and development who are interested in leveraging advanced pyridine scaffolds.

Introduction and Strategic Importance

Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in over 7,000 drug candidates and numerous FDA-approved drugs underscores their importance as a versatile pharmacophore.[1] The nitrogen atom within the aromatic ring imparts unique physicochemical properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic profile of a drug molecule.[1]

This compound emerges as a strategically designed building block. Its utility lies not in its final application, but in its potential for controlled, regioselective functionalization. The key features of this molecule are:

-

The 2,3-Dimethoxy Pyridine Core: The methoxy groups are electron-donating and can influence the reactivity of the pyridine ring. They can also act as directing groups in certain synthetic transformations.

-

The 5-(trimethylsilyl) Group: The trimethylsilyl (TMS) group is a cornerstone of modern synthetic chemistry. It is not merely an inert substituent; it is a versatile synthetic handle. The carbon-silicon bond can be selectively cleaved and replaced with a variety of other functional groups, making it an invaluable tool for late-stage functionalization and the construction of molecular libraries.[3]

This guide will delve into the practical aspects of this compound, providing a framework for its synthesis and subsequent utilization in complex synthetic endeavors.

Physicochemical and Safety Data

While extensive experimental data for this compound is not publicly available, the following information has been compiled from reliable chemical supplier databases. Researchers should independently verify the properties of any sample received.[4]

Properties Summary

| Property | Value | Source |

| CAS Number | 1131335-75-5 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₁₇NO₂Si | Sigma-Aldrich[4] |

| Molecular Weight | 211.33 g/mol | Sigma-Aldrich[4] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| InChI Key | IYTUSKULIVGDAI-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| SMILES | COc1cc(cnc1OC)(C)C | Sigma-Aldrich[4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate. | Inferred |

Safety and Handling

Based on available GHS data, this compound should be handled with care in a laboratory setting.[4]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Users must consult the full Safety Data Sheet (SDS) from the supplier before handling and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature, which is common for specialized chemical building blocks. However, a highly plausible and efficient synthetic route can be designed based on well-established organometallic methodologies, specifically halogen-lithium exchange followed by quenching with an electrophilic silicon source.[5][6]

A logical precursor for this synthesis is 5-Bromo-2,3-dimethoxypyridine . The proposed reaction is a one-pot procedure detailed below.

Proposed Synthetic Protocol: Halogen-Lithium Exchange

This protocol describes a representative method for the synthesis of the title compound.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

5-Bromo-2,3-dimethoxypyridine (1.0 eq)

-

n-Butyllithium (n-BuLi, typically 1.1 eq, solution in hexanes)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-Bromo-2,3-dimethoxypyridine.

-

Dissolution: Dissolve the starting material in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-Butyllithium dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The halogen-lithium exchange is typically very fast at this temperature.[7]

-

Electrophilic Quench: Add trimethylsilyl chloride dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Causality and Mechanistic Insights

-

Choice of Lithiation Method: Halogen-lithium exchange is chosen over direct deprotonation (directed ortho-metalation) because the bromine atom provides a definitive site for metalation. While the methoxy groups are ortho-directing groups, direct lithiation could potentially lead to a mixture of products.[8][9] The bromine at the 5-position ensures regioselective formation of the desired aryllithium intermediate.

-

Low Temperature: The reaction is conducted at -78 °C to prevent side reactions. Organolithium reagents are highly reactive and can react with the solvent (THF) or undergo other decomposition pathways at higher temperatures.[6]

-

The Role of the Trimethylsilyl Group: The TMS group is introduced as a stable, yet reactive, handle. The C(sp²)-Si bond is significantly weaker than a C(sp²)-H or C(sp²)-C bond, allowing for its selective transformation in subsequent reactions.

Applications in Synthetic Chemistry

This compound is best viewed as a versatile intermediate for the synthesis of more complex molecules. Its primary utility stems from the ability to transform the trimethylsilyl group into other functionalities, particularly for use in transition-metal-catalyzed cross-coupling reactions.

Precursor for Cross-Coupling Reactions

The C-Si bond can be converted into a C-halogen or a C-boronate ester bond, opening the door to a wide array of powerful C-C and C-heteroatom bond-forming reactions.

Caption: Potential synthetic utility of this compound.

-

Hiyama Coupling: The trimethylsilyl group can directly participate in palladium-catalyzed Hiyama cross-coupling reactions with aryl or vinyl halides, although activation with a fluoride source is often required.[10]

-

Conversion to Boronates for Suzuki Coupling: The TMS group can be converted to a boronic acid or boronate ester. This resulting compound is a valuable substrate for Suzuki-Miyaura coupling, one of the most widely used C-C bond-forming reactions in drug discovery.

-

Conversion to Halides for Stille or Sonogashira Coupling: Through ipso-desilylation-halogenation (using reagents like ICl or Br₂), the TMS group can be replaced with a halogen. The resulting 5-halo-2,3-dimethoxypyridine is then a suitable electrophile for a variety of cross-coupling reactions, including Stille (with organostannanes) and Sonogashira (with terminal alkynes).

Role in Fragment-Based Drug Discovery

In the context of drug discovery, this molecule represents a well-defined, functionalized fragment. It can be used to synthesize a library of derivatives where diverse substituents are introduced at the 5-position via the cross-coupling strategies outlined above. This allows for the systematic exploration of the chemical space around the 2,3-dimethoxypyridine core to optimize binding affinity and other pharmacological properties for a given biological target.

Conclusion

This compound, CAS 1131335-75-5, is a specialized chemical intermediate with significant potential for the synthesis of complex substituted pyridines. While not a final product itself, its value lies in the synthetic versatility afforded by the trimethylsilyl group. This guide has provided a framework for its synthesis via a plausible halogen-lithium exchange route and has outlined its primary application as a precursor for a wide range of palladium-catalyzed cross-coupling reactions. For researchers in medicinal chemistry and materials science, this compound serves as a valuable building block for creating novel molecular architectures with tailored properties. As with any specialized reagent, careful handling and independent verification of its properties are paramount for successful application.

References

- Scott, J. S., & Curtis, N. R. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

- Hanson, S. K., Baker, R. T., Gordon, J. C., Scott, B. L., Silks, L. A. P., & Thorn, D. L. (2011). Mechanism of Alcohol Oxidation by Dipicolinate Vanadium(V): Unexpected Role of Pyridine. Journal of the American Chemical Society, 133(45), 18367-18379.

-

Pyridine. (2023, November 29). In Wikipedia. [Link]

- Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis.

- Kudlich, T., et al. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry.

-

Myers, A. G. Directed (ortho) Metallation. Harvard University. Retrieved from [Link]

-

Myers, A. G. ortho metalation. Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Retrieved from [Link]

-

Directed ortho metalation. (2023, April 11). In Wikipedia. [Link]

- National Center for Biotechnology Information. (1992). Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US).

-

Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. Retrieved from [Link]

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.

- [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. (1984). Bioorganicheskaia khimiia, 10(12), 1645–1654.

- Preparation of 5'-silyl-2'-orthoester ribonucleosides for use in oligoribonucleotide synthesis. (2004). Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.10.

- Gros, P. C., & Fort, Y. (2007). TMSCH2Li and TMSCH2Li—LiDMAE: Efficient Reagents for Noncryogenic Halogen—Lithium Exchange in Bromopyridines. The Journal of Organic Chemistry, 72(11), 4285-4288.

-

Silylation of pyridine‐containing drugs. (n.d.). ResearchGate. Retrieved from [Link]

- Siegel, D. (n.d.). lithium halogen exchange #1 revised. Harvard University.

- Scaringe, S. A. (2001). RNA Oligonucleotide Synthesis via 5'-silyl-2'-orthoester Chemistry. Methods (San Diego, Calif.), 23(3), 206–217.

- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarship, The College of New Jersey.

- Niemeyer, Z. L., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.

- Scott, J. S., et al. (2010). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. ChemInform.

- Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-3), 1–46.

- Parham, W. E., & Jones, L. D. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260.

- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (n.d.).

- Synthesis of pharmaceutically useful pyridine derivatives. (n.d.).

- Synthesis and characterization of N,O-protected ribophosphoesters for applications in. (n.d.). Indian Academy of Sciences.

- Scaringe, S. A. (2005). RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry. Methods in molecular biology (Clifton, N.J.), 288, 33–50.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. joss.tcnj.edu [joss.tcnj.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Substituted Pyridines: A Technical Guide for Researchers

An In-depth Guide to the Spectroscopic Analysis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine and Related Compounds

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its role in the architecture of numerous biologically active compounds and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. Among the vast array of substituted pyridines, this compound represents a class of molecules with significant potential in synthetic chemistry, serving as a versatile building block for the introduction of a substituted pyridine motif. The trimethylsilyl group, in particular, offers a handle for further chemical transformations, such as cross-coupling reactions.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound and its analogues. While specific experimental data for this compound is not publicly available, this guide will leverage established principles of spectroscopy and data from structurally related compounds to provide a robust framework for its characterization. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this class of compounds. Our focus will be on not just the data itself, but the rationale behind the expected spectral features, empowering researchers to confidently analyze their own substituted pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to be relatively simple and highly informative. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing nature of the pyridine nitrogen, as well as the trimethylsilyl substituent.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

| H-4 | ~7.0 - 7.5 | d | J ≈ 2-3 | 1H |

| H-6 | ~8.0 - 8.5 | d | J ≈ 2-3 | 1H |

| OCH₃ (C2) | ~3.8 - 4.0 | s | - | 3H |

| OCH₃ (C3) | ~3.8 - 4.0 | s | - | 3H |

| Si(CH₃)₃ | ~0.2 - 0.4 | s | - | 9H |

Causality Behind Expected Shifts:

-

Aromatic Protons (H-4 and H-6): The pyridine ring protons are deshielded due to the ring current and the electronegativity of the nitrogen atom. The electron-donating methoxy groups will shield these protons to some extent. The expected doublet multiplicity arises from the meta-coupling between H-4 and H-6.

-

Methoxy Protons (OCH₃): The protons of the methoxy groups are expected to appear as sharp singlets in the region of 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

-

Trimethylsilyl Protons (Si(CH₃)₃): The nine equivalent protons of the trimethylsilyl group will give rise to a strong singlet at a significantly upfield chemical shift (0.2-0.4 ppm). This is a hallmark of the TMS group and is due to the lower electronegativity of silicon compared to carbon.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~150 - 155 |

| C-4 | ~120 - 125 |

| C-5 | ~135 - 140 |

| C-6 | ~145 - 150 |

| OCH₃ | ~55 - 60 |

| Si(CH₃)₃ | ~-1 - 2 |

Expert Insights on ¹³C NMR: The chemical shifts of the pyridine ring carbons are highly dependent on the nature and position of the substituents. The carbons bearing the methoxy groups (C-2 and C-3) will be significantly deshielded due to the electronegativity of the oxygen atoms. The silyl-substituted carbon (C-5) will also be influenced by the silicon atom. The trimethylsilyl carbons appear at a very characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. These experiments are invaluable for unambiguous assignment of all signals.[2][3]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic, OCH₃ & Si(CH₃)₃) | 2850 - 3000 | Stretch |

| C=N, C=C (pyridine ring) | 1550 - 1650 | Stretch |

| C-O (methoxy) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | Stretch |

| Si-C (trimethylsilyl) | 1250 (symmetric deformation), 840 (rocking) | Deformation/Rocking |

Trustworthiness of IR Data: The presence of a strong band around 1250 cm⁻¹ is a highly reliable indicator of a trimethylsilyl group. The combination of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both moieties. The C-O stretching bands of the methoxy groups are also characteristic and aid in confirming the structure.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Application:

-

If the sample is a solid, place a small amount directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectral Data

-

Molecular Ion (M⁺): For this compound (C₁₀H₁₇NO₂Si), the expected monoisotopic mass is approximately 211.10 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition to within a few parts per million.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-15 Da): Fragmentation of a methoxy or trimethylsilyl group to give a [M-15]⁺ ion is a common pathway.

-

Loss of a methoxy group (-31 Da): Cleavage of a methoxy radical can lead to a [M-31]⁺ ion.

-

Characteristic Trimethylsilyl Fragments: The presence of ions at m/z 73 ([Si(CH₃)₃]⁺) is a strong indicator of a trimethylsilyl group.

-

Experimental Protocol for MS Data Acquisition (ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like pyridine derivatives.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable ion signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their m/z ratio.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can then be analyzed to probe the molecule's connectivity.

-

Conclusion

References

-

Reddit. Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Hotze, A. C. G., et al. (2003). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2. European Journal of Inorganic Chemistry, 2003(12), 2346-2357. [Link]

-

Campos, P. J., et al. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

An In-Depth Technical Guide to 2,3-Dimethoxy-5-(trimethylsilyl)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. Positioned as a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry, this silylated pyridine derivative offers unique reactivity and functionalization potential. This document delves into the causal reasoning behind synthetic strategies, provides detailed experimental protocols, and presents a thorough analysis of its spectroscopic signature. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Silylated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and bioactive molecules, prized for its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[1] The introduction of a trimethylsilyl (TMS) group onto the pyridine ring, as seen in this compound, serves a dual purpose. Firstly, the TMS group can act as a temporary protecting group, allowing for selective functionalization at other positions of the pyridine ring. Secondly, and more strategically, the silicon atom can direct ortho-lithiation, opening avenues for the introduction of a wide array of electrophiles at the C-4 or C-6 position, a powerful tool for generating molecular diversity.[2] The presence of two methoxy groups at the C-2 and C-3 positions further modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a pharmacophore.[3]

This guide will provide a detailed exploration of this compound, a molecule of growing interest for the synthesis of complex, poly-substituted pyridine derivatives with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Source |

| Chemical Name | This compound | Angene Chemical[4] |

| CAS Number | 1131335-75-5 | Angene Chemical[4] |

| Molecular Formula | C10H17NO2Si | Angene Chemical[4] |

| Molecular Weight | 211.33 g/mol | Angene Chemical[4] |

| Appearance | Solid | Sigma-Aldrich[5] |

| SMILES | COc1cc(cnc1OC)(C)C | Angene Chemical[4] |

The structure, depicted below, features a pyridine ring substituted with two methoxy groups at positions 2 and 3, and a trimethylsilyl group at position 5.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Directed Lithiation Approach

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique leverages the coordinating ability of the methoxy groups to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent position on the aromatic ring.[2]

Retrosynthetic Analysis

The retrosynthetic analysis points towards 2,3-dimethoxypyridine as the logical starting material. The trimethylsilyl group can be introduced by quenching an in situ generated lithiated pyridine species with trimethylsilyl chloride (TMSCl).

Sources

- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0290645) [np-mrd.org]

- 3. researchgate.net [researchgate.net]

- 4. angenesci.com [angenesci.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

The Strategic Reactivity of the Trimethylsilyl Group on the Pyridine Ring: A Technical Guide for Advanced Synthesis

Foreword for the Modern Chemist

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone, a privileged heterocycle whose functionalization is a constant frontier of innovation. The strategic introduction and subsequent manipulation of substituents on this electron-deficient ring are paramount to tuning molecular properties. Among the vast toolkit available to the synthetic chemist, the trimethylsilyl (TMS) group has emerged not merely as a protecting group, but as a versatile and highly reactive handle, a linchpin for complex molecular construction.

This guide moves beyond a simple recitation of protocols. It is designed for the practicing researcher and drug development professional, providing a deep dive into the why and how of employing trimethylsilylpyridines in synthesis. We will explore the causal logic behind methodological choices, from the regioselective installation of the TMS group to its predictable and powerful transformations. Herein, the TMS group is presented as a "super proton," a bulky, electropositive leaving group that enables a suite of transformations often unattainable through classical pyridine chemistry.

Strategic Installation: The Gateway to Silylated Pyridines

The utility of any synthetic handle is predicated on its efficient and selective installation. For the pyridine ring, direct C–H silylation presents a formidable challenge due to the ring's inherent electron deficiency, which disfavors conventional electrophilic substitution. However, modern catalytic methods have provided robust solutions.

Zinc-Catalyzed Dehydrogenative Silylation: A Robust Path to meta-Functionalization

A field-proven method for the direct silylation of pyridine utilizes a simple, commercially available zinc salt, such as zinc trifluoromethanesulfonate (Zn(OTf)₂), as a catalyst.[1][2] This method is notable for its operational simplicity and its distinct regioselectivity, favoring the C3 (meta) position.

Causality of the Method: The choice of a Lewis acidic catalyst like Zn(OTf)₂ is crucial. It activates the hydrosilane (e.g., triethylsilane, Et₃SiH), rendering the silicon atom sufficiently electrophilic to engage the pyridine ring. The reaction proceeds not via a classical SₑAr pathway on the neutral pyridine, but through a dearomatization-rearomatization sequence. The proposed mechanism involves the formation of a 1-(triethylsilyl)pyridinium cation, which then undergoes either a 1,2- or 1,4-hydride addition from a zinc hydride species.[2] This generates a dihydropyridine intermediate, a key species that is more susceptible to further silylation and subsequent dehydrogenation to yield the aromatic silylated pyridine.[1] The preference for the C3 and C5 positions arises from the electronic landscape of these dihydropyridine intermediates.

-

Preparation: In an inert atmosphere glovebox, add Zn(OTf)₂ (99.9 mg, 0.275 mmol, 16 mol%) to an oven-dried 10 mL microwave pressure tube.

-

Reagent Addition: Add pyridine (405.1 mg, 5.128 mmol) and triethylsilane (Et₃SiH, 199.8 mg, 1.722 mmol) to the tube.

-

Reaction: Seal the tube and place it in a CEM Discover microwave reactor. Heat the mixture to 240 °C for 2 hours.

-

Workup: After cooling, transfer the resulting dark brown solution to a 50 mL round-bottom flask using CH₂Cl₂ (3 x 1 mL). Remove the volatiles in vacuo.

-

Purification: Add hexane (50 mL) to the residue and pass the solution through a silica gel-padded frit. The hexane solution is then concentrated in vacuo to yield the product. Column chromatography (silica gel, hexane/EtOAc gradient) can be used for further purification, affording 3-(triethylsilyl)pyridine and the minor bis-3,5-(triethylsilyl)pyridine product.

Caption: Proposed mechanism for Zn(OTf)₂-catalyzed C3-silylation of pyridine.

Alternative Silylation Strategies

While zinc catalysis provides excellent access to 3-silylpyridines, other methods offer complementary regioselectivity.

-

Rhodium-Aluminum Catalysis for C2-Selectivity: A bimetallic Rh-Al complex has been developed for the highly selective mono-silylation of pyridines at the C2-position.[3] The site-selectivity is controlled by the initial coordination of the pyridine nitrogen to the Lewis-acidic aluminum center, which positions the C2-H bond for activation by the proximal rhodium center.[3]

-

Electrochemical Silylation for C4-Selectivity: Under electrochemical reduction conditions, electron-deficient pyridines can be selectively silylated at the C4-position. This method involves a temporary dearomatization to form a 1,4-disilylated intermediate, which then rearomatizes upon workup.[4]

| Method | Catalyst/Reagent | Primary Regioselectivity | Key Mechanistic Feature | Reference |

| Dehydrogenative Silylation | Zn(OTf)₂, R₃SiH | C3 (meta) | Dearomatization via hydrosilylation | [1][2] |

| Bimetallic C-H Activation | Rh-Al Complex, R₃SiH | C2 (ortho) | N-coordination directed C-H activation | [3] |

| Electrochemical Reduction | e⁻, Chlorosilane | C4 (para) | Reductive dearomatization/rearomatization | [4] |

The Reactive Core: Transforming the C-Si Bond

Once installed, the C(sp²)-SiMe₃ bond is not a passive spectator. Its unique electronic nature—a polarized covalent bond with a weak, high-energy HOMO—renders it susceptible to a variety of transformations. The silicon atom's ability to stabilize a positive charge on the β-carbon is a cornerstone of this reactivity.[5]

Ipso-Substitution: The Silyl Group as a Superior Proton

The most powerful and synthetically enabling reaction of trimethylsilylpyridines is electrophilic aromatic ipso-substitution. In this reaction, an incoming electrophile replaces the TMS group directly, overriding the intrinsic directing effects of the pyridine ring and other substituents.

Causality of Ipso-Selectivity: This high regioselectivity is a direct consequence of the β-silicon effect . Attack of an electrophile (E⁺) at the silyl-bearing carbon generates a Wheland intermediate (a sigma complex) where the positive charge is located on the carbon atom β to the silicon. This carbocation is remarkably stabilized by hyperconjugation with the electron-rich C-Si σ-bond.[5][6] This stabilization drastically lowers the activation energy for the ipso-attack pathway compared to attack at other positions. The subsequent cleavage of the weakened C-Si bond by a nucleophile is rapid and irreversible, driving the reaction to completion.[5]

Caption: The β-silicon effect stabilizes the Wheland intermediate in ipso-substitution.

-

Protodesilylation: Replacement of the TMS group with a proton (E⁺ = H⁺). This is often achieved under mild acidic or basic conditions and can be used to unmask a C-H bond after the TMS group has served its synthetic purpose. A base-catalyzed, additive-free method using potassium trimethylsilanolate (KOTMS) in wet DMSO has been reported for various organosilanes.[7]

-

Halodesilylation: Replacement with a halogen atom (e.g., E⁺ = Br⁺ from Br₂ or NBS). This provides a direct route to halopyridines, which are themselves valuable precursors for cross-coupling reactions. The reaction with bromine, for instance, proceeds rapidly to give the corresponding bromopyridine.[5]

-

Acylation/Alkylation: Friedel-Crafts type reactions can be performed, installing acyl or alkyl groups at the position formerly occupied by the silyl group.

Desilylation Followed by Functionalization

In many synthetic strategies, the TMS group is not replaced directly but is first converted into a more reactive functionality, such as a silanol, which can then participate in further reactions.

Hiyama-Denmark Cross-Coupling: A Fluoride-Free Approach

The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a powerful tool for C-C bond formation.[8][9] The Hiyama-Denmark modification is particularly relevant as it proceeds under fluoride-free conditions, making it compatible with silyl protecting groups elsewhere in the molecule.[10] This reaction typically uses an organosilanolate, generated in situ from the organosilane with a base, as the active transmetalating species.

Causality of the Method: The key is the activation of the C-Si bond without the use of fluoride. A base (e.g., KOSiMe₃) promotes the formation of a silanolate from the silylpyridine. This silanolate is a more potent nucleophile for transmetalation to the palladium(II) center in the catalytic cycle than the neutral silylpyridine. This circumvents the need for harsh fluoride activators, broadening the functional group tolerance of the reaction.[10]

Caption: Synthetic workflow for Hiyama-Denmark cross-coupling.

Applications in Drug Discovery and Complex Synthesis

The true measure of a synthetic method is its application in solving real-world challenges, particularly in the synthesis of complex, biologically active molecules. The reactivity of the TMS group on the pyridine ring provides a powerful platform for late-stage functionalization (LSF), a strategy that introduces molecular diversity at the final stages of a synthesis, accelerating the drug discovery process.[11][12][13][14][15]

Case Study: Late-Stage Diversification of a Bioactive Scaffold

Consider a complex drug candidate containing a pyridine moiety. Traditional methods to create analogs might require a complete re-synthesis for each new substituent. The silyl-pyridine strategy offers a more convergent and efficient approach:

-

Silylation: A late-stage intermediate or even the final drug molecule is selectively silylated at a specific position on the pyridine ring (e.g., C2, C3, or C4) using one of the catalytic methods described.

-

Diversification: The resulting TMS-pyridine derivative becomes a common precursor for a library of new analogs.

-

Halodesilylation followed by Suzuki, Sonogashira, or Buchwald-Hartwig coupling can introduce a vast array of aryl, alkynyl, or amino groups.

-

Ipso-acylation can install various ketone functionalities.

-

Hiyama-Denmark coupling can directly form C-C bonds with aryl or vinyl halides.

-

This approach was elegantly demonstrated in the late-stage functionalization of a silyl-protected abiraterone derivative, a prostate cancer drug, showcasing the real-world applicability of these methods on complex molecular architectures.[3]

Conclusion and Future Outlook

The trimethylsilyl group has transcended its role as a simple protecting group to become a cornerstone of modern pyridine chemistry. Its ability to be installed with high regioselectivity via catalytic C-H activation and its subsequent, predictable reactivity as a "super proton" in ipso-substitutions and as a precursor in cross-coupling reactions provide chemists with a powerful toolkit. For researchers in drug development, mastering the chemistry of silylpyridines opens new avenues for rapid lead optimization and the exploration of chemical space around this vital heterocyclic core. As catalytic methods continue to evolve, we can anticipate even milder, more selective, and more functional-group-tolerant ways to both install and manipulate the versatile C-Si bond on the pyridine ring, further solidifying its place in the arsenal of the modern synthetic chemist.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]

- Prybil, J. W., Wallace, R., Warren, A., Klingman, J., Vaillant, R., Hall, M. B., Yang, X., Brennessel, W. W., & Chin, R. M. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(3), 1528–1539. [URL: https://doi.org/10.1021/acsomega.9b03317]

- Prybil, J. W., Wallace, R., Warren, A., Klingman, J., Vaillant, R., Hall, M. B., Yang, X., Brennessel, W. W., & Chin, R. M. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6990635/]

- Electrophilic aromatic substitution. (2023). In Wikipedia. [URL: https://en.wikipedia.

- Electrochemical meta-C–H Silylation of Pyridines with Hydrosilanes. (2025). ResearchGate. [URL: https://www.researchgate.

- ipso attack. (n.d.). Scanned Document. [URL: not available]

- Ito, H., Kubota, K., et al. (2020). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc00001k]

- Viewing a reaction path diagram. (n.d.). Cantera Documentation. [URL: https://cantera.

- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [URL: https://pubs.acs.org/doi/10.1021/ar800037p]

- Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255. [URL: https://doi.org/10.1021/acs.joc.7b03139]

- Hiyama coupling. (2023). In Wikipedia. [URL: https://en.wikipedia.org/wiki/Hiyama_coupling]

- Castellino, N. J., Montgomery, A. P., Danon, J. J., & Kassiou, M. (2023). Late-Stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/37285604/]

- abruzzi. (n.d.). graphviz-scripts. GitHub. [URL: https://github.com/abruzzi/graphviz-scripts]

- Hiyama Coupling. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/hiyama-coupling.shtm]

- Wang, Z., et al. (2024). Site-Selective Electrochemical C–H Silylations of Pyridines Enabled by Temporary Reductive Dearomatization. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/66122d5f833442560875960d]

- Castellino, N. J., & Kassiou, M. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/37114972/]

- Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. (2021). YouTube. [URL: https://www.youtube.

- Late-stage Functionalization of Drug-Like Molecules Using Diversinates. (2025). ResearchGate. [URL: https://www.researchgate.

- rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/660c335b71d7a8c2d1316e6d]

- LECTURE 3 (e) Ipso-Substitution. (n.d.).

- Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs. (2024). PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10921471/]

- TMSI+Pyridine. (n.d.). MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/388/917/92718-pis-ms.pdf]

- render_reactions. (n.d.). PySB Documentation. [URL: https://pysb.org/manuals/latest/tools.html#pysb-tools-render-reactions]

- von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [URL: https://www.youtube.

- North, S. C., & Koutsofios, E. (2015). Drawing graphs with dot. Graphviz. [URL: https://graphviz.org/pdf/dotguide.pdf]

- Peng, Y., & Li, W.-D. Z. (2006). A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile. Synlett. [URL: https://www.organic-chemistry.org/abstracts/lit2/183.shtm]

- Kuhlmann, J. H., Uygur, M., & García Mancheño, O. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(8), 1685–1690. [URL: https://doi.org/10.1021/acs.orglett.2c00288]

- Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39554045/]

- Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [URL: https://www.organic-chemistry.org/abstracts/lit1/008.shtm]

- Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. (n.d.). NSF Public Access Repository. [URL: https://par.nsf.gov/servlets/purl/10287514]

- Oestreich, M., et al. (2011). Proton-catalyzed, silane-fueled Friedel-Crafts coupling of fluoroarenes. Science, 332(6029), 577-580. [URL: https://pubmed.ncbi.nlm.nih.gov/21527715/]

- Knochel, P., et al. (2018). Preparation of Pyridin-3-ylzinc Pivalate. Organic Syntheses, 95, 127-142. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0127]

- Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8276]

- Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Taber, D. F., & Liang, Y. (2014). Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry, 79(16), 7644–7651. [URL: https://pubs.acs.org/doi/10.1021/jo501306d]

- Graphviz Examples and Tutorial. (n.d.). Sketchviz. [URL: https://sketchviz.com/graphviz-examples]

- Product Information - 92718 1-(Trimethylsilyl)imidazole – Pyridine mixture. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/92718]

- Building diagrams using graphviz. (2021). Chad's Blog. [URL: https://chadwhitacre.com/blog/building-diagrams-using-graphviz/]

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2021). MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6899]

Sources

- 1. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Aryl silanes undergo ipso substitution with electrophiles [almerja.com]